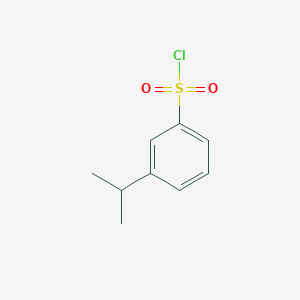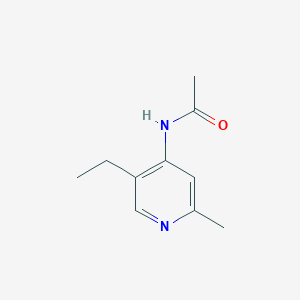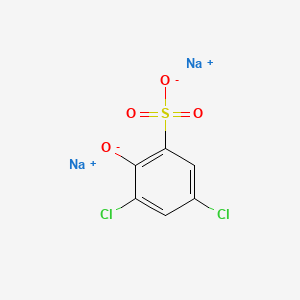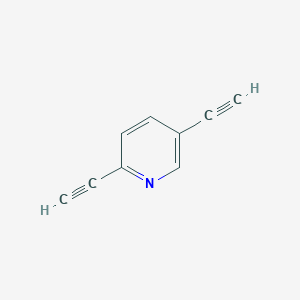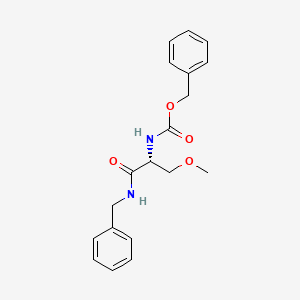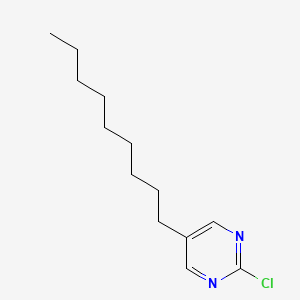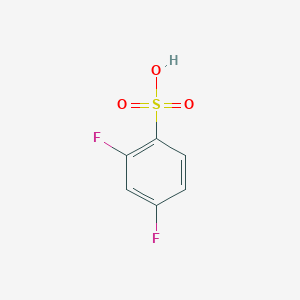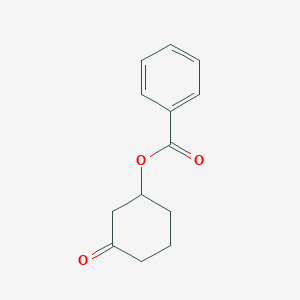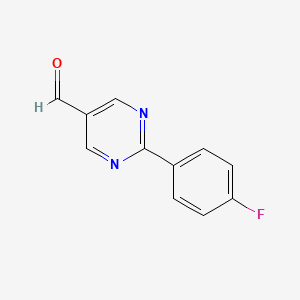
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde can be represented by the SMILES stringFc1ccccc1-c2ncc(C=O)cn2 . The InChI code for this compound is 1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H . Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is 202.18 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Discovery of Novel Pyrazoles : Pyrazoles synthesized from compounds like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides have shown promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. These compounds were evaluated for their potential as COX-2 inhibitors and anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Structural and Molecular Studies
- Hydrogen-Bonded Frameworks : Studies on molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde have led to the understanding of polarized electronic structures and the formation of three-dimensional frameworks through hydrogen bonds (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Antitumor Activities
- Benzofuran-Pyrazole Pyrimidine Derivatives : Synthesized derivatives from compounds like 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde have been evaluated for their antitumor activities, showing potential as thymidylate synthase inhibitors (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Catalyst Studies
- [4+2] Cycloaddition Reaction : The study of N-arylimines of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde revealed insights into intramolecular [4+2] cycloaddition reactions, helping in the synthesis of diastereomeric tetraazapentaphene derivatives (Noguchi, Mizukoshi, & Nishimura, 1997).
Antimicrobial Agents
- Synthesis of PyrimidoPyrimidine Derivatives : The synthesis of 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine has led to the creation of new pyrimido[4,5-d]pyrimidine derivatives, which have shown significant antimicrobial properties (Abu-Melha, 2014).
Optical and Structural Properties
- Molecular Docking and Optical Studies : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated for their molecular structure, vibrational frequencies, and potential in nonlinear optics. Molecular docking studies suggest potential for phosphodiesterase inhibitory activity (Mary et al., 2015).
Catalytic Synthesis
- Benzofuran-Fused Pyrimidines : Catalyst-free synthesis methods have been developed for benzofuran-fused pyrido[4,3-d]pyrimidines, showing good antitumor activities (Li et al., 2014).
Corrosion Inhibition
- Inhibition of Carbon Steel Corrosion : The organic compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde has demonstrated effectiveness in inhibiting carbon steel corrosion in hydrochloric acid solutions, acting as a mixed-type inhibitor (Ech-chihbi et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOJHESLZIPEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554218 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |
CAS RN |
944904-93-2 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


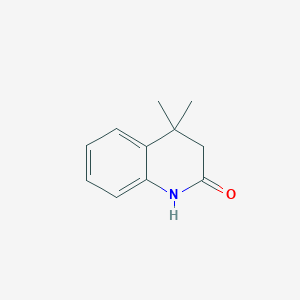

![(S)-[1-[[(Tert-butyl)amino]carbonyl]-2-methylpropyl]carbamic acid benzyl ester](/img/structure/B1601862.png)
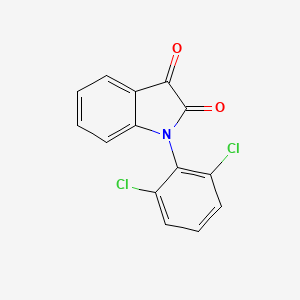
![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)
